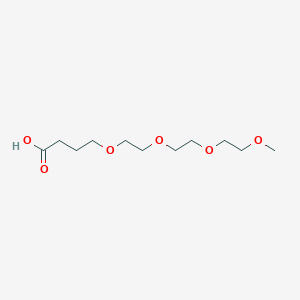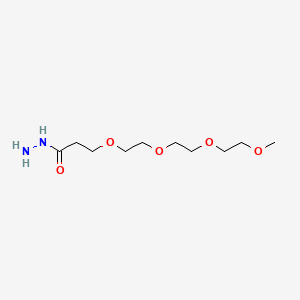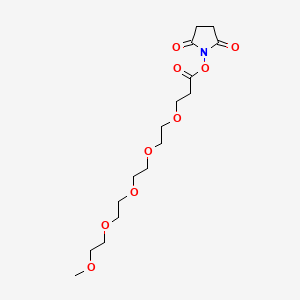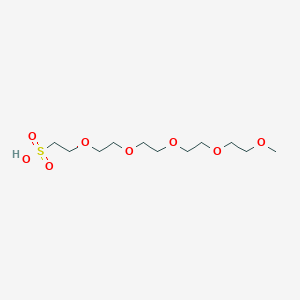
MRTX849
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MRTX849 has been extensively studied for its applications in cancer treatment. It has shown significant antitumor activity in patients with advanced solid tumors harboring the KRASG12C mutation . In addition to its direct antitumor effects, this compound has been found to recondition the tumor immune microenvironment and sensitize tumors to checkpoint inhibitor therapy . This compound has also been used in pharmacokinetic studies to develop robust and sensitive HPLC-MS/MS methods for its quantitation in plasma .
Mecanismo De Acción
Target of Action
Adagrasib, also known as MRTX849, is a highly selective, small-molecule, covalent inhibitor of KRAS G12C . KRAS mutations are highly common in cancer and account for approximately 85% of all RAS family mutations . Adagrasib targets KRAS G12C, one of the most common KRAS mutations, at the cysteine 12 residue and inhibits KRAS-dependent signaling .
Mode of Action
Adagrasib works by irreversibly and selectively binding to KRAS G12C and locking it in its inactive state . This prevents KRAS from sending cell growth signals, leading to cancer cell death . The development of KRAS inhibitors has been challenging due to their high affinity for guanosine triphosphate (GTP) and guanosine diphosphate (GDP), as well as the lack of a clear binding pocket .
Biochemical Pathways
In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), promoting the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an “on”/“off” system that regulates cell growth . Adagrasib interferes with this process by locking KRAS G12C in its inactive, GDP-bound state .
Pharmacokinetics
The recommended phase II dose of adagrasib is 600 mg orally twice daily . This dosage was determined based on safety, tolerability, and observed pharmacokinetics properties . Adagrasib has high oral bioavailability and a long half-life , which allows for sustained and continuous KRAS inhibition .
Result of Action
Adagrasib has shown promising efficacy in pre-treated patients with KRAS G12C-mutated non-small-cell lung cancer (NSCLC). In a study, 42.9% of patients with measurable disease at baseline had a confirmed objective response . The median duration of response was 8.5 months, and the median progression-free survival was 6.5 months . Adagrasib also demonstrated tumor regression and extended survival in multiple preclinical brain metastases models .
Action Environment
Adagrasib can cross the blood-brain barrier, which helps maximize its efficacy . This is particularly important for treating brain metastases, a common complication in advanced cancer patients. The ability to penetrate the central nervous system (CNS) allows adagrasib to reach and act on tumors within the brain .
Métodos De Preparación
The synthesis of MRTX849 involves a concise, transition-metal-free, and protecting-group-free approach. This new, five-step, chromatography-free synthesis from readily available starting materials obviates the need for palladium catalysis and protecting group manipulations, significantly improving the efficiency of the process with a 45% overall yield .
Análisis De Reacciones Químicas
MRTX849 undergoes various chemical reactions, including covalent binding to the KRASG12C protein. It irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate-bound state . This covalent inhibition is achieved through the formation of a covalent bond with cysteine 12 in the KRASG12C protein . The major product formed from this reaction is the inactive KRASG12C protein complex.
Comparación Con Compuestos Similares
MRTX849 is unique in its high selectivity and covalent binding to the KRASG12C mutation. Similar compounds include sotorasib (AMG510), which also targets the KRASG12C mutation . this compound has been optimized for desirable properties, including high oral bioavailability and long half-life, making it a potent and effective treatment option .
Propiedades
IUPAC Name |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUGDMSUDYLHU-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35ClFN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336759 | |
| Record name | Adagrasib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), and this promotes the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an "on"/"off" system that regulates cell growth. The substitution of Gly12 by cysteine in KRAS (KRASG12C) impairs GTP hydrolysis, and maintains KRAS in its active form. Therefore, the presence of this mutation leads to uncontrolled cellular proliferation and growth, as well as malignant transformation. Adagrasib is a covalent inhibitor of KRASG12C that irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate–bound state. Therefore, the use of adagrasib inhibits tumor cell growth and viability in cancers with KRASG12C mutations with minimal off-target activity. | |
| Record name | Adagrasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2326521-71-3 | |
| Record name | Adagrasib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2326521713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adagrasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adagrasib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADAGRASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EOO6HQF8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
From > 262 mg/mL to < 0.010 mg/mL | |
| Record name | Adagrasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















